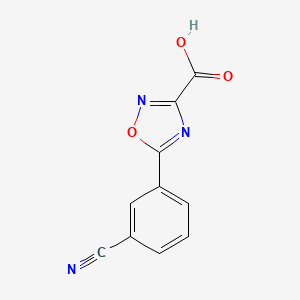
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, abbreviated as 5-CP-ODC, is an organic compound that belongs to the class of oxadiazoles. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It has a molecular formula of C9H6N2O3 and a molecular weight of 186.15 g/mol. 5-CP-ODC is an important building block for many pharmaceuticals and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- Studies in Synthesis and Structural Analysis : The synthesis of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid and its derivatives has been explored in various studies. For example, the synthesis of related compounds, like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, and their crystal structures have been detailed in research. Such studies often focus on the molecular and crystal structure of these compounds, contributing to the understanding of their chemical behavior and potential applications (Viterbo, Calvino, & Serafino, 1980).
Biological Activities
- Antibacterial Properties : Some derivatives of 1,2,4-oxadiazoles, including those synthesized from compounds related to 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have shown antibacterial activities. For instance, certain compounds synthesized from 3-(5-nitro-2-furyl)-2-(4-cyanophenyl)acrylic acid exhibited strong antibacterial activity against Staphylococcus aureus (Hirao & Kato, 1971).
- Supramolecular Chemistry : Derivatives of 1,2,4-oxadiazol-5-ones, similar to 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been used as binding ligands in supramolecular complexes. These studies have illustrated the potential of these compounds in forming non-covalent complexes with bases, such as imidazoline, showcasing their utility in molecular recognition and assembly processes (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Chemical Reactions and Interactions
- Synthesis of Derivatives with Various Biological Activities : Research has demonstrated the synthesis of various 1,2,4-oxadiazole-5-carboxylic acid derivatives, including those with potential biological activities. For instance, some studies have synthesized derivatives that showed antihypertensive activity in animal models (Santilli & Morris, 1979).
properties
IUPAC Name |
5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHYAKXSRNEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)
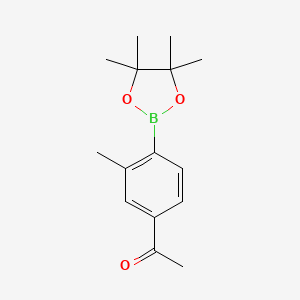
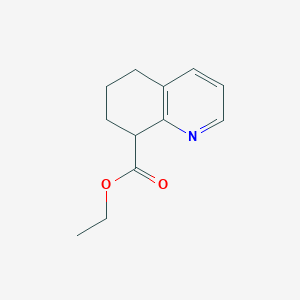

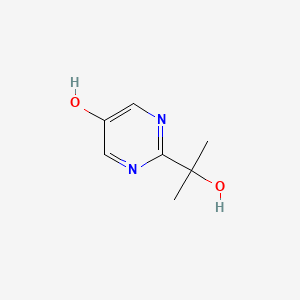
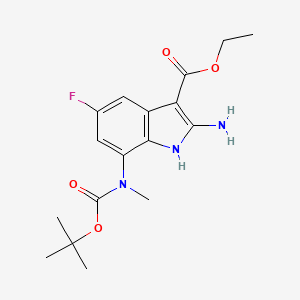
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)



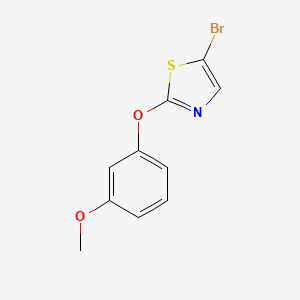
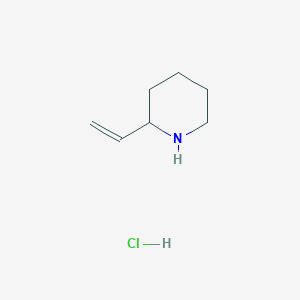
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)